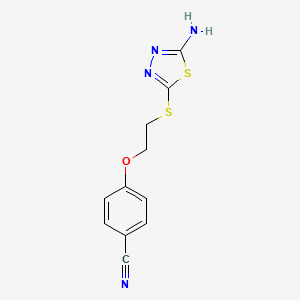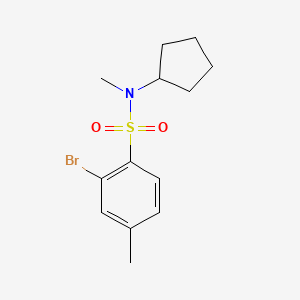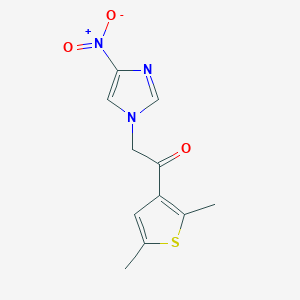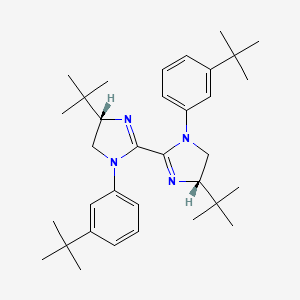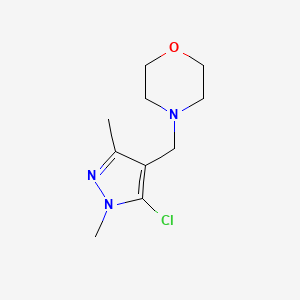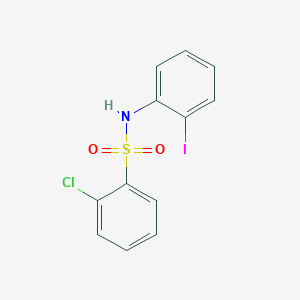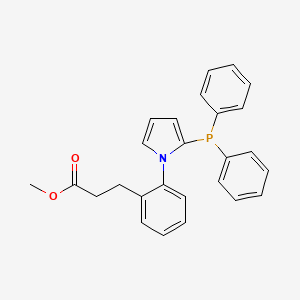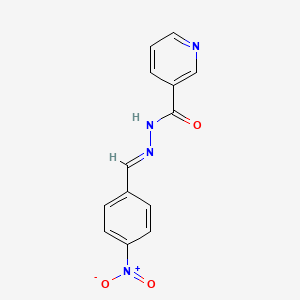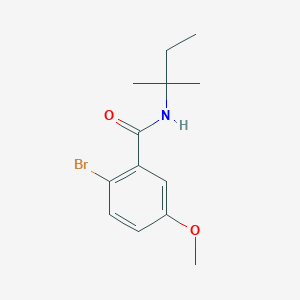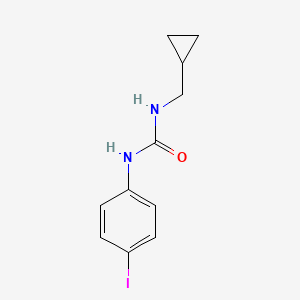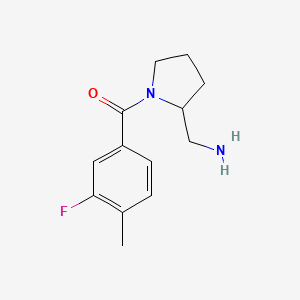![molecular formula C15H13N3O2 B14915557 (2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is a complex organic compound that features a cyano group, a hydroxyphenyl group, and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with pyrrole under acidic conditions to form 1-(4-hydroxyphenyl)-1H-pyrrole. This intermediate is then reacted with cyanoacetic acid and methylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Cyano-3-[1-(4-oxophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Reduction: Formation of 2-Amino-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the cyano group can form hydrogen bonds or participate in nucleophilic reactions. The pyrrole ring can also engage in π-π interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-acrylamide
- 2-Cyano-3-[1-(4-methoxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
- 2-Cyano-3-[1-(4-chlorophenyl)-1h-pyrrol-2-yl]-n-methylacrylamide
Uniqueness
2-Cyano-3-[1-(4-hydroxyphenyl)-1h-pyrrol-2-yl]-n-methylacrylamide is unique due to the presence of both a hydroxyphenyl group and a cyano group, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups with the pyrrole ring enhances its versatility in chemical synthesis and biological interactions.
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[1-(4-hydroxyphenyl)pyrrol-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H13N3O2/c1-17-15(20)11(10-16)9-13-3-2-8-18(13)12-4-6-14(19)7-5-12/h2-9,19H,1H3,(H,17,20)/b11-9+ |
Clé InChI |
HBPRHZMHMQCEIY-PKNBQFBNSA-N |
SMILES isomérique |
CNC(=O)/C(=C/C1=CC=CN1C2=CC=C(C=C2)O)/C#N |
SMILES canonique |
CNC(=O)C(=CC1=CC=CN1C2=CC=C(C=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
